

# Discovery and development of Jun12682 for COVID-19.

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Discovery and Development of Jun12682 for COVID-19

## Introduction

The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. A key strategy has been the targeting of essential viral enzymes required for the replication of SARS-CoV-2. Among these, the papain-like protease (PLpro) has emerged as a promising, albeit challenging, drug target. PLpro plays a dual role, not only in processing the viral polyprotein to generate functional viral proteins but also in antagonizing the host's innate immune response, thereby facilitating viral evasion. This whitepaper provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of **Jun12682**, a novel, potent, and orally bioavailable non-covalent inhibitor of SARS-CoV-2 PLpro.

# **Discovery and Design Rationale**

The development of **Jun12682** was guided by a structure-based drug design strategy.[1] Researchers aimed to create a potent inhibitor by targeting two distinct sites on the PLpro enzyme: the known blocking loop 2 (BL2) groove and a newly identified hydrophobic pocket that accommodates the Val70 side chain of ubiquitin (Val70Ub).[1][2] This "two-pronged" approach was theorized to enhance binding affinity and inhibitory potency.[1]

The design process evolved from earlier PLpro inhibitors, including GRL0617 and the covalent inhibitor Jun11313.[1] Structural analysis of these earlier compounds provided crucial insights



## Foundational & Exploratory

Check Availability & Pricing

into the interactions with PLpro. Building on these findings, a library of 85 biaryl phenyl-substituted benzamide compounds was synthesized and screened, leading to the identification of **Jun12682** as a lead candidate with superior potency and favorable drug-like properties.[1][3]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Jun12682, a potent SARS-CoV-2 papain-like protease inhibitor with exceptional antiviral efficacy in mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificradar.com [scientificradar.com]
- 3. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Discovery and development of Jun12682 for COVID-19.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137177#discovery-and-development-of-jun12682for-covid-19]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com